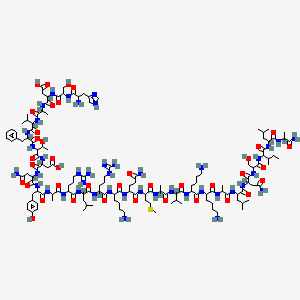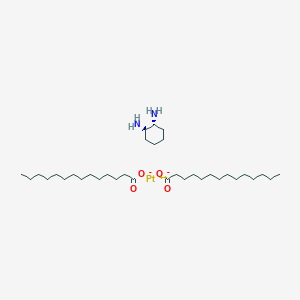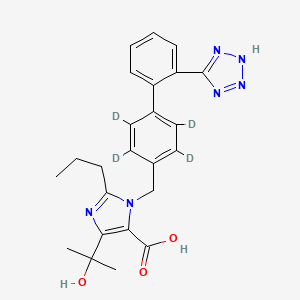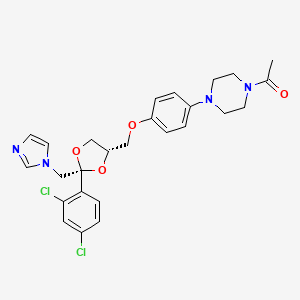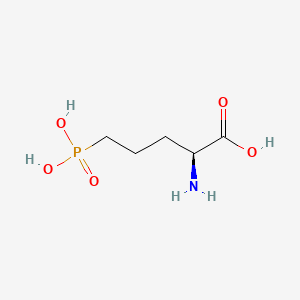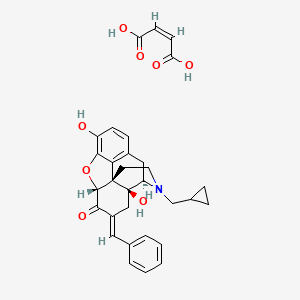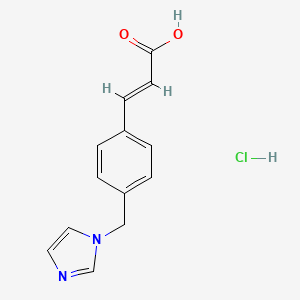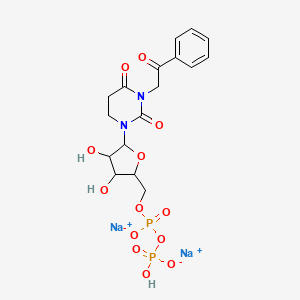
2-(2-Tert-butoxycarbonylaminothiazol-4-YL)-2-pentenedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of "2-(2-Tert-butoxycarbonylaminothiazol-4-yl)-2-pentenedioic acid" and its derivatives involves multiple steps, including acidylation, protection, and stereocontrolled reactions. A key intermediate, 7-[1-(2-tert.-butoxycarbonylaminothiazol-4-yl)-1(Z)-pentencarboxamido]-3-hydroxymethyl-3-cephem-4-carboxylic acid, was synthesized with an overall yield of 90.2% by acidylation of the target compound with methanesulphonyl chloride, followed by combination with hydroxymethyl-7-amino-cephalosporanic acid, as confirmed by 1H NMR, MS, and IR techniques (Pan Fu-you, 2011).
Molecular Structure Analysis
The molecular structure of compounds related to "2-(2-Tert-butoxycarbonylaminothiazol-4-yl)-2-pentenedioic acid" has been elucidated through various analytical methods. Techniques such as 1H NMR, MS, IR, and X-ray diffraction have been pivotal in confirming the structure of synthesized compounds. For example, S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate was characterized by 1H NMR, MS, IR techniques, and confirmed by X-ray diffraction, demonstrating both inter and intramolecular hydrogen bonds (B. Dinesh et al., 2010).
Chemical Reactions and Properties
The compound exhibits a range of chemical reactivity, including the ability to undergo acylation, cyclization, and stereocontrolled reactions, leading to various derivatives with potential pharmacological applications. The stereocontrolled synthesis of ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate showcases the compound's versatility in creating stereochemically complex structures (Jiao-Jiao Zhai et al., 2013).
Physical Properties Analysis
The physical properties of "2-(2-Tert-butoxycarbonylaminothiazol-4-yl)-2-pentenedioic acid" derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in pharmaceutical formulations. The crystal structure of related compounds, such as S-ethyl-2(tert-butoxycarbonylamino)-4-methyl-pentanethioate, reveals significant insights into the compound's solid-state properties, including the arrangement of molecules in the crystal lattice and the presence of intermolecular hydrogen bonding (B. Dinesh et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and the ability to form derivatives, are central to understanding the compound's applications. The synthesis and characterization of N-tert-butoxycarbonyl-thiazolidine carboxylic acid and its antibacterial activities highlight the compound's functional versatility and potential as a precursor in synthesizing bioactive molecules (Zhong-Cheng Song et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Stereoselective Synthesis
A study by Zhai et al. (2013) outlines a stereoselective approach for synthesizing ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, which includes the production of (Z)-2-(2-tert-butoxycarbonylaminothiazol-4-yl)pent-2-enoic acid. This method involves a stereocontrolled formation of a quaternary carbon with a cis-configuration.
Intermediate in Cefcapene Synthesis
The synthesis of 7-[1-(2-tert.-butoxycarbonylaminothiazol-4-yl)-1(Z)-pentencarboxamido]-3-hydroxymethyl-3-cephem-4-carboxylic acid, an intermediate in the production of Cefcapene, is discussed by Fu-you (2011). The production process involves acidylation and combination with hydroxymethyl-7-amino-cephalosporanic acid.
Use in Multigram Asymmetric Synthesis
A process for multigram asymmetric synthesis of a related compound, 2-(R)-2-(4,7,10-Tris tert-Butylcarboxymethyl-1,4,7,10-tetraazacyclododec-1-yl)-pentanedioic acid, is detailed by Levy et al. (2009). This synthesis is relevant for the manufacture of a magnetic resonance imaging (MRI) candidate.
Epoxy Amino Acid Production
Krishnamurthy et al. (2014) present a method for producing epoxy amino acids from allylglycines, involving tert-butoxycarbonyl (Boc) protection (Krishnamurthy et al., 2014).
Synthesis of Analogous Compounds
Synthesis of Isoxazole-Containing Analogues
Pajouhesh et al. (2000) describe the enantioselective synthesis of isoxazole amino acids, utilizing tert-butoxycarbonyl-protected intermediates (Pajouhesh et al., 2000).
Synthesis of Novel Bioactive Compounds
Song et al. (2009) synthesized 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, exploring their antibacterial activities (Song et al., 2009).
Other Applications
Use in Solar Cell Performance
Bagheri and Dehghani (2015) investigated the effect of Isonicotinate derivatives, including tert-butyl groups, on the photovoltaic performance of dye-sensitized solar cells (Bagheri & Dehghani, 2015).
Synthesis of Antioxidant Compounds
Shakir et al. (2014) synthesized and evaluated new 1,3,4-oxadiazole derivatives bearing tert-butylphenol moieties for their antioxidant activity (Shakir et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .
Eigenschaften
IUPAC Name |
(E)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O6S/c1-13(2,3)21-12(20)15-11-14-8(6-22-11)7(10(18)19)4-5-9(16)17/h4,6H,5H2,1-3H3,(H,16,17)(H,18,19)(H,14,15,20)/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQWVNVDIQJFJQ-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=CCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)/C(=C\CC(=O)O)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13671430 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

